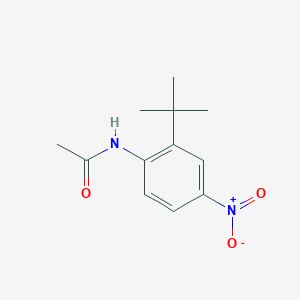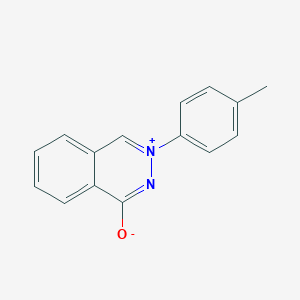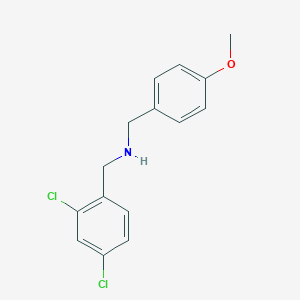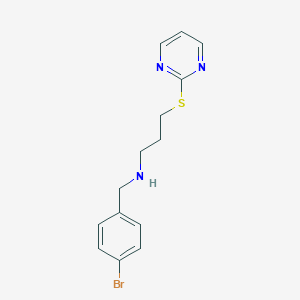![molecular formula C22H21ClN2O3 B279526 5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B279526.png)
5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the chloro and methyl groups on the phenyl ring. The final step usually involves the formation of the amide bond with the morpholine-substituted phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the furan ring.
Reduction: Reduction reactions could target the chloro group or the amide bond.
Substitution: The chloro group on the phenyl ring is a common site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the morpholine group could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-2-methylphenyl)-N-phenyl-2-furamide
- 5-(3-chloro-2-methylphenyl)-N-(4-piperidin-4-ylphenyl)-2-furamide
Uniqueness
The presence of the morpholine group in 5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide may confer unique properties such as increased solubility or enhanced binding to specific biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H21ClN2O3 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C22H21ClN2O3/c1-15-18(3-2-4-19(15)23)20-9-10-21(28-20)22(26)24-16-5-7-17(8-6-16)25-11-13-27-14-12-25/h2-10H,11-14H2,1H3,(H,24,26) |
InChI Key |
WVXWEHRDFJLKND-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B279449.png)
![{[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B279450.png)
![(2E)-3-(4-chlorophenyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}prop-2-en-1-amine](/img/structure/B279455.png)
![N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B279457.png)
![1-(4-{5-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B279458.png)

![N-(3,5-dichloro-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B279460.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine](/img/structure/B279462.png)
![N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE](/img/structure/B279463.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B279465.png)

